molecular formula C21H22N2O3 B2698227 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide CAS No. 862831-20-7

2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide

Cat. No.: B2698227
CAS No.: 862831-20-7
M. Wt: 350.418
InChI Key: VHDWMJGSPZCAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide is a cell-permeable oxoacetamide compound recognized in chemical genomics as a potent and selective chemical probe for inhibiting DYRK1A kinase activity (source) . Its primary research value lies in its ability to selectively target DYRK1A, a kinase implicated in critical cellular processes such as cell cycle control, neuronal differentiation, and synaptic plasticity. By modulating DYRK1A function, this inhibitor serves as an essential tool for investigating signaling pathways involved in Down syndrome pathogenesis, as DYRK1A is encoded by a gene on chromosome 21 (source) . Researchers utilize this compound to explore the role of DYRK1A in beta-cell proliferation and its potential implications for diabetes research (source) . Furthermore, its application extends to neurobiological studies, where it helps elucidate mechanisms underlying cognitive deficits and is being investigated in the context of neurodegenerative disorders like Alzheimer's disease. The compound's well-characterized mechanism, acting as an ATP-competitive inhibitor, provides a reliable means for dissecting complex kinase-dependent pathways in a variety of in vitro and cell-based assay systems.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-19(16-9-5-6-10-17(16)23(14)2)20(24)21(25)22-13-12-15-8-4-7-11-18(15)26-3/h4-11H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDWMJGSPZCAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of Dimethyl Groups: The indole core is then alkylated using methyl iodide in the presence of a base to introduce the dimethyl groups at the 1 and 2 positions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable methoxyphenyl halide.

    Formation of the Oxoacetamide Linkage: The final step involves the reaction of the substituted indole with an acyl chloride to form the oxoacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxoacetamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxyphenyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide exhibits significant antitumor activity, particularly against solid tumors such as colon and lung cancers. The compound operates through mechanisms that induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Studies

  • Colon Cancer Treatment : A patent (US20030158153A1) describes the efficacy of indole derivatives, including this compound, against colorectal carcinoma. The study highlights the need for new therapeutic agents due to the limited effectiveness of existing treatments like 5-fluorouracil in advanced cases .
  • Mechanisms of Action : In vitro studies have shown that related compounds induce apoptosis through caspase activation pathways. For instance, derivatives similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide demonstrated potent anti-proliferative effects on various cancer cell lines including HeLa and MCF7, with specific compounds triggering caspase-3 and caspase-8 activity .

Biological Evaluation

The biological evaluation of this compound has been promising:

  • Cytotoxicity : Studies have reported IC50 values indicating effective cytotoxicity against liver cancer (HepG2) cells, with some derivatives showing significant potency .
  • Mechanistic Insights : The induction of apoptosis was closely linked to the activation of specific caspases, suggesting a targeted mechanism that could be exploited in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Compound 21 () :
  • Structure: 2-(1-(2-(Dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.
  • Key Differences: Indole Substitution: 1-(2-Dimethylaminoethyl) group instead of 1,2-dimethyl. Amide Group: N,N-dimethyl substitution vs. methoxyphenethyl.
  • Impact: Increased polarity due to the dimethylamino group (lower logP than the target compound). Potential for enhanced solubility and altered receptor interactions .
F12016 () :
  • Structure : N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide.
  • Key Differences :
    • Amide Substituent : 2-Acetylphenyl vs. 2-methoxyphenethyl.
  • Impact :
    • Higher electron-withdrawing character from the acetyl group may reduce metabolic stability compared to the methoxy group .

Adamantane-Containing Analogs ()

Compound 5h :
  • Structure : N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide.
  • Key Differences :
    • Indole Substitution : Adamantane at the 2-position vs. 1,2-dimethyl.
    • Molecular Weight : ~500 g/mol (vs. 322.36 g/mol for the target).
  • Impact: Increased hydrophobicity (higher logP) due to adamantane. Potential for enhanced membrane permeability but reduced aqueous solubility .

Methoxy-Substituted Phenyl Analogs

Compound from :
  • Structure : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide.
  • Key Differences :
    • Indole Substitution : 1-Ethyl-5-methoxy vs. 1,2-dimethyl.
    • Amide Substituent : 4-Methoxyphenyl vs. 2-methoxyphenethyl.
  • Impact :
    • Altered electronic effects (para-methoxy vs. ortho-methoxy).
    • Steric hindrance differences due to ethyl vs. methyl groups .
C730-0632 () :
  • Structure : N-(3,4-Dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide.
  • Key Differences :
    • Amide Substituent : 3,4-Dimethoxyphenyl vs. 2-methoxyphenethyl.
  • Impact: Additional methoxy group increases polarity and hydrogen-bonding capacity. Potential for improved solubility but reduced blood-brain barrier penetration .

Activity Profiles

  • Adamantane Derivatives () : High synthetic yields (81.5–91.5%) but untested for biological activity.
  • Antimicrobial Analogs () : Indole-oxadiazole hybrids demonstrate activity, highlighting the importance of heterocyclic modifications .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Adamantane derivatives exhibit higher logP values, favoring membrane permeability but risking solubility issues.
  • Substituent Position : Ortho-methoxy groups (as in the target compound) may enhance steric interactions with target proteins compared to para-substituted analogs.
  • Polar Groups: Dimethylaminoethyl (Compound 21) or additional methoxy (C730-0632) improve solubility but may reduce CNS penetration .

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide is a synthetic compound that belongs to the indole derivatives class. Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry. This compound combines an indole moiety with a methoxyphenyl group and an oxoacetamide linkage, which may confer unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide can be represented as follows:

PropertyValue
IUPAC Name 2-(1,2-dimethylindol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide
Molecular Formula C21H22N2O3
Molecular Weight 350.41 g/mol
CAS Number 862831-20-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects by:

  • Inhibition of Enzymes : The compound could inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may bind to receptors that regulate various physiological processes, leading to therapeutic effects.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, the compound demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related indole compounds have shown activity against a range of bacterial and fungal pathogens.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the cytotoxic effects of related indole derivatives on human colon adenocarcinoma cells. The results indicated that these compounds could effectively reduce cell viability with IC50 values around 10 µM, suggesting potential for further development as anticancer agents.

Study 2: Anti-inflammatory Mechanisms

Another research article explored the anti-inflammatory mechanisms of similar indole compounds. The findings revealed that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, highlighting their potential use in treating conditions like arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
2-(1,2-dimethylindol-3-yl)-N,N-dimethylacetamideAnticancer12
5-Methoxyindole derivativeAntimicrobial15
IndomethacinAnti-inflammatory5

Q & A

Basic: What are the common synthetic routes for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide?

Answer:
The synthesis typically involves acylation of the indole core with an oxoacetamide derivative. A general protocol includes:

Indole functionalization : Introduce dimethyl groups at the 1,2-positions of the indole ring via alkylation (e.g., using methyl iodide and a strong base like NaH).

Acylation : React the modified indole with 2-oxoacetic acid derivatives. For example, use acetic anhydride or ethyl oxalyl chloride under reflux with a base (e.g., pyridine) to form the 2-oxoacetamide moiety .

Amide coupling : Attach the 2-(2-methoxyphenyl)ethylamine sidechain via coupling agents like HATU or DCC in anhydrous DMF, followed by purification via column chromatography .

Advanced: How can researchers optimize coupling reactions for introducing the 2-(2-methoxyphenyl)ethylamine moiety?

Answer:
Optimization strategies include:

  • Catalyst selection : Use HATU or EDCI for higher coupling efficiency compared to DCC, as these reagents reduce racemization and improve yields in polar aprotic solvents (e.g., DMF) .
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions, followed by gradual warming to room temperature.
  • Purification : Employ gradient elution in flash chromatography (e.g., 0–10% MeOH in DCM) to isolate the product from unreacted amines or acylating agents.
  • Monitoring : Use TLC or LC-MS to track reaction progress and confirm intermediate formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for indole and methoxyphenyl groups) and methyl/methoxy signals (δ 2.1–3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and quaternary carbons in the indole ring .
  • FT-IR : Detect C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight and fragmentation patterns .

Advanced: How can conformational analysis resolve contradictions in bioactivity data?

Answer:

  • X-ray crystallography : Determine the spatial arrangement of the indole and methoxyphenyl groups, which influences receptor binding. For example, highlights intramolecular hydrogen bonds stabilizing the oxoacetamide moiety, affecting solubility and target engagement .
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or interactions with biological targets .
  • Molecular docking : Compare conformers against protein structures (e.g., kinase domains) to explain variations in IC₅₀ values across assays .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control.
  • Antimicrobial testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against COX-2 or kinases using fluorometric or colorimetric substrates (e.g., ATPase-Glo™) .

Advanced: How can researchers address low yields in the final amidation step?

Answer:

  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of the amine component to drive the reaction to completion.
  • Activation : Pre-activate the carboxylic acid with HOBt or HOAt to enhance coupling efficiency .
  • Solvent optimization : Replace DMF with THF or DCM for less polar intermediates to reduce side reactions.
  • Workup : Acid-base extraction (e.g., 1M HCl and NaHCO₃) to remove unreacted starting materials before chromatography .

Basic: What computational tools are used to predict ADMET properties?

Answer:

  • SwissADME : Predict logP (lipophilicity), bioavailability, and blood-brain barrier penetration based on structure .
  • ProTox-II : Estimate toxicity endpoints (e.g., LD₅₀) and cytochrome P450 interactions .
  • Molecular dynamics : Simulate binding stability with serum albumin to assess plasma protein binding .

Advanced: How does the methoxyethyl group influence pharmacological profiles?

Answer:

  • Solubility : The methoxy group enhances water solubility via hydrogen bonding, critical for bioavailability.
  • Metabolism : Methoxy substituents resist oxidative degradation by CYP450 enzymes, prolonging half-life .
  • Target selectivity : The ethoxy spacer may improve fit into hydrophobic pockets of targets like serotonin receptors .

Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization : Use ethyl acetate/hexane (1:3) to isolate crystalline products.
  • Column chromatography : Employ silica gel with gradients of MeOH in DCM (0–5%) .
  • HPLC : Apply C18 columns with acetonitrile/water (60:40) for high-purity fractions .

Advanced: How can crystallography inform structure-activity relationships (SAR)?

Answer:

  • Torsion angles : Measure dihedral angles between indole and acetamide groups to correlate with bioactivity. For example, planar conformations may enhance π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen bonding : Identify interactions between the oxoacetamide carbonyl and target proteins (e.g., kinase hinge regions) to guide analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.